Cas no 864754-08-5 (Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)

Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boron-containing compound featuring a trifluoroacetamide group and a pinacol boronate ester moiety. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems. The electron-withdrawing trifluoroacetamide group enhances reactivity, while the pinacol boronate ester provides stability and compatibility with diverse reaction conditions. Its high purity and well-defined structure ensure reliable performance in pharmaceutical and agrochemical applications. The compound is particularly useful in constructing fluorinated aromatic frameworks, offering precise control in medicinal chemistry and materials science research. Proper handling under inert conditions is recommended to maintain stability.
Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure
864754-08-5 structure
Product Name:Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No:864754-08-5
MF:C14H17BF3NO3
MW:315.095894575119
CID:718681
PubChem ID:17749915
Update Time:2025-05-24

Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 2,2,2-TRIFLUORO-N-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENYL]-ACETAMIDE
    • 2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
    • HGZQPOXNGFTPNQ-UHFFFAOYSA-N
    • 864754-08-5
    • DTXSID80590075
    • SCHEMBL4914268
    • Inchi: 1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)9-5-7-10(8-6-9)19-11(20)14(16,17)18/h5-8H,1-4H3,(H,19,20)
    • InChI Key: HGZQPOXNGFTPNQ-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 315.12500
  • Monoisotopic Mass: 315.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6A^2

Experimental Properties

  • PSA: 47.56000
  • LogP: 2.55960

Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AK Scientific
AMTB1368-250mg
2,2,2-Trifluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
864754-08-5 97%
250mg
$50 2025-02-18
AK Scientific
AMTB1368-1g
2,2,2-Trifluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
864754-08-5 97%
1g
$100 2025-02-18
AK Scientific
AMTB1368-5g
2,2,2-Trifluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
864754-08-5 97%
5g
$300 2025-02-18

Additional information on Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Recent Advances in the Study of Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS: 864754-08-5)

The compound Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, with the CAS number 864754-08-5, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester-containing acetamide derivative is being explored for its potential applications in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its role in the synthesis of novel bioactive molecules targeting various diseases, including cancer and infectious diseases.

One of the most notable advancements in the research of this compound is its application in the development of boron-based therapeutics. Boron-containing compounds have unique properties that make them attractive for drug design, such as the ability to form reversible covalent bonds with biological targets. The presence of the trifluoroacetamide moiety in 864754-08-5 enhances its stability and bioavailability, making it a promising candidate for further pharmacological evaluation. Recent publications have demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications.

In addition to its therapeutic potential, 864754-08-5 has been utilized as a versatile building block in organic synthesis. Its boronic ester group facilitates efficient cross-coupling reactions, enabling the construction of complex molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of a series of boronic acid-based inhibitors targeting the SARS-CoV-2 main protease. The study highlighted the compound's high reactivity and selectivity, which are critical for achieving desired biological activities.

Further research has also explored the pharmacokinetic properties of 864754-08-5. A recent preclinical study investigated its metabolic stability and tissue distribution in animal models. The results indicated favorable pharmacokinetic profiles, with good oral bioavailability and minimal off-target effects. These findings support the compound's potential as a lead candidate for further drug development. However, challenges such as optimizing its solubility and reducing potential toxicity remain areas of active investigation.

In conclusion, Acetamide,2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (864754-08-5) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery and organic synthesis. Ongoing research aims to further elucidate its mechanisms of action and expand its therapeutic potential. As the field advances, this compound is expected to play a pivotal role in the development of next-generation boron-containing therapeutics.

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